molecular formula C7H8N2O2 B150350 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) CAS No. 132243-26-6

2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI)

Cat. No.: B150350
CAS No.: 132243-26-6
M. Wt: 152.15 g/mol
InChI Key: IOGSBIUCLXUHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) typically involves Diels-Alder cycloaddition reactions. One common method is the reaction of tosyl cyanide with cyclopentadiene . Another approach uses chlorosulfonyl isocyanate as the dienophile in the Diels-Alder reaction . These reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes. Whole cell catalysts are used to achieve high optical purity of the lactam, which is crucial for its application in pharmaceuticals . These processes are scalable and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas for reduction, and various electrophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the bicyclic structure.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, and various substituted lactams .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) involves its role as a precursor in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of carbovir, the lactam undergoes enzymatic resolution to produce the active enantiomer, which inhibits the reverse transcriptase enzyme of HIV-1 . This inhibition prevents the replication of the virus, making it an effective antiviral agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) is unique due to its high optical purity and versatility in various chemical reactions. Its ability to serve as a precursor for a wide range of therapeutic agents sets it apart from other similar compounds .

Properties

IUPAC Name

3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(11)9-5-2-1-4(3-5)6(9)10/h1-2,4-5H,3H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGSBIUCLXUHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1N(C2=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.